3-(Aminomethyl)isothiazolidine 1,1-dioxide
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Overview
Description
3-(Aminomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . This compound is characterized by the presence of an aminomethyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isothiazolidine with formaldehyde and ammonia, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are typically used.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often using advanced techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted isothiazolidines .
Scientific Research Applications
3-(Aminomethyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the isothiazolidine ring can participate in redox reactions. These interactions modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)isothiazolidine: Lacks the dioxide functionality.
Isothiazolidine 1,1-dioxide: Does not have the aminomethyl group.
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the aminomethyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H10N2O2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3,5H2 |
InChI Key |
URADXIHNPYWEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC1CN |
Origin of Product |
United States |
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